Diastereoselectivity of Ring-Opening with Bulky Aryllithiums: dr >99:1 vs. Evans–Imamoto Deprotonation (≤37% ee)
The (2R,4S,5R)-ephedrine-derived oxazaphospholidine–borane 1 undergoes ring-opening with 2,6-disubstituted aryllithium reagents to furnish (N-ephedrino)phosphine boranes 2a–g with dr >99:1 [1]. In contrast, the competing Evans–Imamoto sparteine-mediated enantioselective deprotonation of P(Ar)(Me)₂(BH₃) for analogous 2,6-disubstituted aryl P-substituents (Ar = mesityl or 9-anthryl) did not exceed 37% ee for the resulting diphosphine precursors [2]. This represents a >62 percentage-point differential in stereochemical fidelity for the installation of sterically demanding aryl groups at phosphorus.
| Evidence Dimension | Stereochemical fidelity for installing bulky 2,6-disubstituted aryl groups at phosphorus |
|---|---|
| Target Compound Data | dr >99:1 (seven examples, 2a–g) |
| Comparator Or Baseline | Evans–Imamoto sparteine-mediated deprotonation of P(Ar)(Me)₂(BH₃): ≤37% ee (Ar = mesityl, 9-anthryl) |
| Quantified Difference | dr >99:1 vs. ≤37% ee (>62 percentage-point advantage in diastereomeric/enantiomeric purity) |
| Conditions | Ring-opening: aryllithium in THF, −78 °C to rt; Deprotonation: s-BuLi/(−)-sparteine in Et₂O, −78 °C |
Why This Matters
For procurement decisions targeting P-stereogenic ligands bearing bulky aryl substituents, this oxazaphospholidine–borane delivers near-homochiral intermediates directly, whereas the sparteine-based alternative requires additional enrichment steps that reduce overall yield and increase cost.
- [1] Stephan, M.; Massoud, S.; Modec, B.; Mohar, B. Study of the Reaction of Bulky Aryllithium Reagents with 3,4-Dimethyl-2,5-diphenyl-1,3,2-oxazaphospholidine-2-borane Derived from Ephedrine. J. Org. Chem. 2007, 72, 8010–8018. View Source
- [2] Maienza, F.; Spindler, F.; Thommen, M.; Pugin, B.; Mezzetti, A. Exploring Stereogenic Phosphorus: Synthetic Strategies for Diphosphines Containing Bulky, Highly Symmetric Substituents. J. Org. Chem. 2002, 67, 5239–5249. View Source
